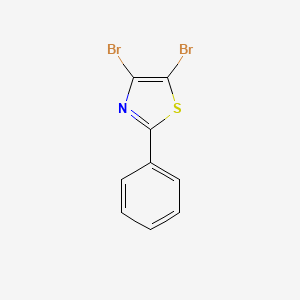

4,5-Dibromo-2-phenylthiazole

Description

Significance of Halogenated Thiazole (B1198619) Scaffolds in Modern Chemical Synthesis

Halogenated thiazole scaffolds are of profound importance in modern chemical synthesis, primarily serving as versatile intermediates for the construction of more complex molecular frameworks. The carbon-halogen bonds on the thiazole ring are amenable to a wide variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a diverse array of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the systematic exploration of chemical space and the fine-tuning of molecular properties.

The presence of halogens also influences the electronic properties of the thiazole ring, which can be critical for biological activity and material science applications. Thiazole-based structures are integral to numerous FDA-approved drugs and are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govfrontiersin.org The ability to selectively functionalize the thiazole core through its halogenated derivatives is therefore a cornerstone of medicinal chemistry research. frontiersin.org

The Role of 4,5-Dibromo-2-phenylthiazole as a Key Synthetic Intermediate

This compound has garnered significant attention as a key synthetic intermediate due to the differential reactivity of its two bromine atoms. vulcanchem.com This feature allows for sequential and site-selective functionalization, providing a strategic advantage in the synthesis of multi-substituted thiazoles. vulcanchem.com Research has shown that the bromine at the C5 position is generally more reactive towards cross-coupling reactions than the bromine at the C4 position. vulcanchem.com This regioselectivity is attributed to a combination of electronic and steric factors. vulcanchem.com

A prime example of its utility is in the synthesis of 2,4,5-trisubstituted thiazoles. Starting from 2,4,5-tribromothiazole (B1600981), a Suzuki-Miyaura coupling with phenylboronic acid can be performed to selectively install the phenyl group at the C2 position, yielding this compound. tcichemicals.comtcichemicals.com Subsequently, a second cross-coupling reaction can be carried out at the more reactive C5 position, followed by a final coupling at the C4 position to afford the desired trisubstituted product. vulcanchem.comtcichemicals.comtcichemicals.com This stepwise approach allows for the introduction of three different substituents with a high degree of control.

The synthetic utility of this compound extends to the preparation of various biologically active molecules and functional materials. For instance, it has been used as a precursor in the synthesis of photochromic compounds. acs.org The robust nature of the 2-phenylthiazole (B155284) core, combined with the versatility of the two bromine handles, makes it an invaluable tool for synthetic chemists.

Overview of Academic Research Trajectories for Dibromophenylthiazole Systems

Academic research involving dibromophenylthiazole systems is largely focused on leveraging their synthetic versatility for the creation of novel compounds with interesting biological and material properties. Key research trajectories include:

Development of Novel Synthetic Methodologies: A significant area of research is dedicated to optimizing the synthesis of and subsequent reactions of this compound. This includes the development of more efficient and selective cross-coupling protocols, often employing advanced catalyst systems. tcichemicals.comtcichemicals.com The goal is to create more streamlined and atom-economical routes to complex thiazole derivatives.

Medicinal Chemistry and Drug Discovery: Researchers are actively exploring the use of this compound to generate libraries of novel thiazole derivatives for biological screening. nih.gov By systematically varying the substituents at the 4- and 5-positions, chemists can probe structure-activity relationships (SAR) and identify new lead compounds for various therapeutic targets, including cancer and infectious diseases. nih.govmdpi.com

Materials Science: The unique electronic and photophysical properties of highly conjugated systems containing the 2-phenylthiazole motif are being investigated for applications in materials science. Research in this area includes the synthesis of novel dyes, sensors, and organic electronic materials where the thiazole core plays a crucial role in the material's function. acs.org

The table below provides a summary of key reactions involving this compound and its precursors.

| Reaction | Starting Material | Reagents | Product | Yield | Reference |

| Synthesis of this compound | 2,4,5-Tribromothiazole | Phenylboronic acid, Pd(OAc)₂, SPhos | This compound | 50% | tcichemicals.comtcichemicals.com |

| Sequential C5-Arylation | This compound | 4-Methoxyphenylboronic acid, Pd(OAc)₂, SPhos | 4-Bromo-5-(4-methoxyphenyl)-2-phenylthiazole | 51% | tcichemicals.comtcichemicals.com |

| Sequential C4-Arylation | 4-Bromo-5-(4-methoxyphenyl)-2-phenylthiazole | 3-Tolylboronic acid, Pd(OAc)₂, SPhos | 5-(4-Methoxyphenyl)-2-phenyl-4-(m-tolyl)thiazole | 62% | tcichemicals.comtcichemicals.com |

| Synthesis of Photochromic Compound | This compound | 2-(2,4-dimethyl-5-phenylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(PPh₃)₄, K₃PO₄ | 4,5-Bis(2,4-dimethyl-5-phenylthiophen-3-yl)-2-phenylthiazole | Not specified | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NS/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEMCEIOPWEZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543430 | |

| Record name | 4,5-Dibromo-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105361-77-1 | |

| Record name | 4,5-Dibromo-2-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105361-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 4,5 Dibromo 2 Phenylthiazole

Regioselective Bromination Strategies for Thiazole (B1198619) Rings

The direct bromination of a pre-formed 2-phenylthiazole (B155284) ring is the most common route to 4,5-Dibromo-2-phenylthiazole. The key challenge lies in controlling the regioselectivity—the specific position of halogenation on the thiazole ring.

Typically, the synthesis involves the reaction of 2-phenylthiazole with a brominating agent. Common agents include elemental bromine (Br₂) or N-bromosuccinimide (NBS), often in a suitable solvent such as chloroform (B151607) or carbon tetrachloride. The reaction is generally conducted at room temperature or with gentle heating to achieve complete di-bromination at the C4 and C5 positions.

Research into the halogenation of similar thiazole derivatives, such as 4,5-dimethyl-2-phenylthiazole, has shown that NBS is often a more efficient and regioselective brominating agent than elemental bromine, which can lead to lower yields and multiple by-products. Advanced strategies may also involve sequential bromination and debromination steps to access specific brominated thiazole isomers, providing a high degree of control over the final product structure. researchgate.net The choice of reaction conditions and brominating agent is critical to selectively target the desired positions on the thiazole heterocycle.

Palladium-Catalyzed Cross-Coupling Approaches for Thiazole Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the functionalization of halogenated thiazoles. nih.govacs.org These reactions typically involve three key steps: oxidative addition of the halo-thiazole to a low-valent metal catalyst (commonly palladium), transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. uwindsor.calibretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with a halide. libretexts.org The 4,5-dibromo configuration of this compound makes it an excellent substrate for this reaction, as the two bromine atoms can be substituted sequentially. This stepwise functionalization allows for the controlled and precise construction of complex, unsymmetrically substituted 2-phenylthiazole derivatives. tcichemicals.com

The reactivity of the bromine atoms differs, with the C2 position being the most reactive, followed by C5 and then C4 in tribromothiazole. For this compound, selective coupling can be achieved by carefully controlling the reaction conditions. Researchers have developed protocols that allow for the creation of diverse libraries of 2,4,5-trisubstituted thiazoles. tcichemicals.comscribd.com A typical reaction involves a palladium catalyst such as Pd(PPh₃)₄, a base, and a solvent mixture like DME/water. tcichemicals.com

Table 1: Conditions for Sequential Suzuki-Miyaura Cross-Coupling of Bromothiazoles

| Step | Starting Material | Reagents | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 2,4,5-Tribromothiazole (B1600981) | Phenylboronic acid, NaHCO₃, DME/water | Pd(PPh₃)₄ | This compound | 50% | tcichemicals.com |

| 2 | This compound | 4-Methoxyphenylboronic acid, NaHCO₃, DME/water | Pd(PPh₃)₄ | 4-Bromo-5-(4-methoxyphenyl)-2-phenylthiazole | 51% | tcichemicals.com |

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings are employed to functionalize dibromothiazoles.

Stille Coupling: This reaction pairs the brominated thiazole with an organotin compound (stannane). It is a viable alternative for creating new C-C bonds at the C4 and C5 positions of 2-phenylthiazoles. researchgate.net

Negishi Coupling: This method utilizes an organozinc reagent as the coupling partner. It has been successfully applied in the regioselective functionalization of dibromothiazoles, demonstrating its power in complex molecule synthesis. nih.govacs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It has been used effectively on dibromo-substituted heterocyclic systems, providing a route to alkynyl-functionalized thiazoles. beilstein-journals.org

Heck Coupling: This reaction pairs the halide with an alkene to form a substituted alkene, offering another pathway for C-C bond formation on the thiazole core. nih.gov

These varied coupling reactions provide chemists with a versatile toolkit to modify the this compound scaffold, enabling the synthesis of a wide array of derivatives.

Application of Suzuki-Miyaura Coupling in Dibromothiazole Functionalization

Multi-Component Reactions (MCRs) Incorporating Phenylthiazole Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. organic-chemistry.org These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. researchgate.net

The classic Hantzsch thiazole synthesis is a well-known MCR that condenses an α-haloketone with a thioamide to form the thiazole ring. Variations of this reaction can be used to construct 2-phenylthiazole cores. researchgate.net

More recently, advanced MCRs, including biocatalytic approaches, have been developed. For example, the enzyme Candida antarctica lipase (B570770) B (CAL-B) has been shown to be an effective biocatalyst in Mannich reactions for the synthesis of novel Mannich bases derived from 2-phenylthiazole and 2-phenylaminothiazole. researchgate.netmdpi.com This chemoenzymatic MCR works well under mild and environmentally friendly conditions, using acetone (B3395972) as a nucleophile to afford the target compounds in good yields. researchgate.netmdpi.com Another green MCR involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, using KF/Clinoptilolite nanoparticles as a catalyst, to produce thiazole derivatives efficiently. nih.gov

Sustainable and Green Chemical Synthesis Protocols for Thiazole Derivatives

In line with the principles of green chemistry, significant effort has been directed towards developing environmentally benign synthesis methods for thiazole derivatives. bepls.combohrium.com These protocols aim to minimize waste, avoid hazardous solvents and reagents, and reduce energy consumption. researchgate.net

Key green strategies for thiazole synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields. researchgate.netbepls.com

Ultrasonic-Mediated Synthesis: Ultrasound can be used to enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. bepls.comresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or glycerol (B35011) is a major focus. researchgate.netbepls.com

Solvent-Free Reactions: Performing reactions without any solvent (neat conditions) minimizes waste and simplifies product purification. bohrium.com

Reusable Catalysts: The development of recyclable catalysts, such as silica-supported or magnetic nanocatalysts, reduces waste and cost. bepls.comtandfonline.com

Table 2: Examples of Green Synthesis Protocols for Thiazole Derivatives

| Method | Key Features | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Use of glycerol as a green solvent; short reaction times (4-5 min) | Aracyl bromides, N-arylthioureas | 2-Cyanomethyl-4-phenylthiazoles | researchgate.net |

| Multi-component Reaction | Use of water as solvent; KF/Clinoptilolite nanoparticle catalyst | Aldehydes, benzoylisothiocyanate, alkyl bromides | Thiazole derivatives | nih.gov |

| Magnetic Nanocatalyst | One-pot, three-component reaction; recyclable catalyst | Acetophenone derivatives, ethyl chloroacetate, thiosemicarbazide | Thiazole-5-one derivatives | tandfonline.com |

These sustainable approaches highlight the ongoing evolution of synthetic chemistry towards more efficient and environmentally responsible manufacturing of valuable chemical compounds like this compound and its derivatives. researchgate.net

Exploration of the Reactivity Profile and Reaction Mechanisms of 4,5 Dibromo 2 Phenylthiazole

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

One of the most powerful strategies for the functionalization of 4,5-Dibromo-2-phenylthiazole involves halogen-metal exchange. In this process, a bromine atom is swapped for a metal, typically lithium or magnesium, by treatment with an organometallic reagent. This transformation converts the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-metal bond, creating an intermediate that can be trapped with various electrophiles.

The regioselectivity of the halogen-metal exchange is a critical aspect. Studies on related dihalogenated heterocycles have shown that the exchange typically occurs at the most acidic or electronically distinct position. For instance, in 2,4-dibromothiazole, metalation via bromine-magnesium exchange or cross-coupling reactions preferentially occurs at the more electron-deficient C2 position. researchgate.netresearchgate.net In the case of 2,4,5-tribromothiazole (B1600981), treatment with one equivalent of n-butyllithium or methyllithium (B1224462) shows that the bromine at the C5 position is the most reactive. researchgate.net For this compound, the exchange can be directed. For example, successive treatment of 2,4,5-tribromo-1-ethoxymethylimidazole with n-butyl-lithium first leads to exchange at the 2-position, and a subsequent exchange reaction occurs at the 5-position, demonstrating controllable, stepwise functionalization. rsc.org

Once the organometallic intermediate is formed, it can react with a wide array of electrophiles to introduce new functional groups.

Table 1: Examples of Halogen-Metal Exchange and Electrophilic Quenching This table is illustrative of the general reaction class, drawing parallels from related substituted thiazole (B1198619) chemistry.

| Starting Material | Reagent | Intermediate | Electrophile | Product | Ref |

| 2,4-Dibromothiazole | i-PrMgCl·LiCl | 4-Bromo-2-magnesiated-thiazole | Aryl Halide (in Negishi coupling) | 2-Aryl-4-bromothiazole | beilstein-journals.org |

| 2,4,5-Tribromothiazole | n-BuLi | 4,5-Dibromo-2-lithiothiazole | Dimethyl disulfide | 4,5-Dibromo-2-(methylthio)thiazole | researchgate.net |

| 4,5-Dibromoimidazole | n-BuLi (2 equiv.) | 4,5-Dilithioimidazole | Benzophenone | 4(5)-Bromoimidazol-5(4)-yldiphenylmethanol | rsc.org |

| This compound | n-BuLi | 4-Bromo-5-lithio-2-phenylthiazole | CO2 | 4-Bromo-2-phenylthiazole-5-carboxylic acid | acs.org |

This methodology allows for the sequential and regioselective introduction of substituents, providing a programmed pathway to highly functionalized thiazole structures. tcichemicals.com

Nucleophilic Substitution Reactions at Brominated Positions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atoms in this compound is another potential pathway for functionalization. In SNAr reactions, a potent nucleophile attacks the carbon atom bearing the leaving group (bromine), proceeding through a negatively charged intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing thiazole ring can facilitate this type of reaction, although it is generally less common than metal-catalyzed cross-coupling or halogen-metal exchange pathways for aryl bromides. The bromine atoms can be replaced by other functional groups through these substitution reactions. evitachem.com

Intramolecular and Intermolecular Rearrangement Processes

The interaction of dihalogenated thiazoles with strong bases can lead to complex rearrangement reactions, offering alternative routes to substituted isomers that may be difficult to access through direct methods.

The "halogen dance" (HD) reaction is a base-induced migration of a halogen atom across an aromatic or heteroaromatic ring. ic.ac.ukresearchgate.net This process typically involves an initial deprotonation or halogen-metal exchange, followed by a series of rearrangement steps that result in a thermodynamically more stable organometallic intermediate, which can then be trapped. ic.ac.ukchemrxiv.org

This reaction has been studied in various heterocyclic systems, including thiophenes, pyridines, and thiazoles. researchgate.netacs.orgresearchgate.net For example, a long-range halogen dance has been observed in 4,5-dibromo-2,4'-bithiazole, where treatment with lithium hexamethyldisilazide (LiHMDS) causes the bromo group to migrate from the C5-position of one thiazole ring to the C2'-position of the other. researchgate.netresearchgate.net The driving force for these migrations is the formation of the most stable lithiated intermediate, with the lithium atom residing at the most acidic position. ic.ac.uk The reaction mechanism involves a series of transbromination steps, where a lithiated species abstracts a bromine from another molecule, propagating the rearrangement. ic.ac.uk

The ability to selectively functionalize one position over another in this compound is crucial for its synthetic utility. Regioselectivity is dictated by a combination of electronic and steric factors.

Electronic Effects : The positions on the thiazole ring have different electronic densities. In 2,4-dibromothiazole, cross-coupling reactions occur preferentially at the more electron-deficient C2 position. researchgate.netresearchgate.net For this compound, the relative reactivity of the C4 and C5 positions can be influenced by the nature of the reagents and reaction conditions.

Directed Metalation : The choice of base or organometallic reagent can direct metalation to a specific site. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can deprotonate specific C-H positions, while organolithium reagents at low temperatures tend to promote halogen-metal exchange. acs.orgimperial.ac.uk The use of mixed metal reagents, such as iPrMgCl·LiCl, can offer enhanced reactivity and selectivity in Br/Mg exchange reactions. beilstein-journals.org

Stepwise Functionalization : As seen in the synthesis of trisarylthiazoles, the different reactivity of the bromine atoms allows for a sequential, one-pot cross-coupling strategy. Starting from 2,4,5-tribromothiazole, Suzuki couplings can be performed stepwise, first at the most reactive position and then at the others, by carefully controlling the reaction conditions and reagents. tcichemicals.com This programmed approach provides access to all possible arylthiazole substitution patterns from a single starting material. researchgate.net

Table 2: Regioselective Reactions on Dibrominated Heterocycles

| Substrate | Reagent(s) | Position of Functionalization | Rationale / Mechanism | Ref |

| 2,4-Dibromothiazole | Alkyl/Aryl Zinc Halides, Pd(0) catalyst | C2 | Preferential cross-coupling at the more electron-deficient 2-position. | researchgate.net |

| 2,3-Dibromoquinoline | iPrMgCl·LiCl | C3 | Regioselective Br/Mg exchange. | beilstein-journals.org |

| 2,4-Dibromoquinoline | iPrMgCl·LiCl | C4 | Regioselective Br/Mg exchange, demonstrating control by substrate structure. | beilstein-journals.org |

| 2,5-Dibromo-3-hexylthiophene | LDA, then CuCl2 | C2 (after rearrangement) | Base-catalyzed halogen dance to form the more stable 2-lithio-3-bromo intermediate, followed by oxidative coupling. | acs.org |

Investigations into Halogen Dance Reactions in Dibromothiazoles

C-H Activation Studies and Functionalization Strategies Adjacent to the Thiazole Ring

In addition to the reactivity of the C-Br bonds, the thiazole ring can direct the functionalization of C-H bonds on the adjacent phenyl group. This strategy, known as directed C-H activation, provides a powerful and atom-economical method for forming new bonds without pre-functionalization.

Research has shown that the nitrogen atom of a thiazole ring can act as a directing group in transition-metal-catalyzed C-H activation. For example, the reaction of 2-phenylthiazole (B155284) with an osmium-polyhydride complex results in the activation of the ortho-C-H bond on the phenyl ring, forming a cyclometalated osmium complex. csic.es Similarly, palladium and rhodium catalysts have been used to achieve the ortho-arylation of 2-phenylthiazoles with various coupling partners. researchgate.netrsc.org These transformations are believed to proceed via a cyclometalated intermediate, where the metal catalyst coordinates to the thiazole nitrogen and subsequently activates a nearby C-H bond on the phenyl ring. This approach offers a direct route to 2-(2-arylphenyl)thiazoles. researchgate.net

Design, Synthesis, and Structural Elucidation of Novel Derivatives and Analogues of 4,5 Dibromo 2 Phenylthiazole

Arylation and Heteroarylation at Thiazole (B1198619) C-4 and C-5 Positions

The bromine atoms at the C-4 and C-5 positions of 4,5-dibromo-2-phenylthiazole are amenable to substitution, making them ideal sites for introducing aryl and heteroaryl groups through cross-coupling reactions. These reactions, most notably the Suzuki-Miyaura and Stille couplings, are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts and boronic acids or their esters, has been extensively studied for the arylation of thiazole derivatives. researchgate.net For instance, the reaction of this compound with various arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃ or NaHCO₃ can selectively introduce aryl groups at the C-4 and C-5 positions. The reactivity of the C-4 and C-5 positions can be influenced by the reaction conditions, allowing for sequential or one-pot tris-arylation of a 2,4,5-tribromothiazole (B1600981) precursor.

Stille cross-coupling, which involves the reaction of an organotin compound with an organic halide catalyzed by a palladium complex, provides another effective method for C-C bond formation at the thiazole core. researchgate.netresearchgate.net The choice between Suzuki and Stille reactions often depends on the desired substrate scope and the tolerance of functional groups. researchgate.netresearchgate.net A systematic study has shown that the coupling properties of 2-phenylthiazoles can vary significantly depending on the position of the halide and the organometallic species used. researchgate.net

A notable phenomenon in the chemistry of halogenated thiazoles is the "halogen dance" reaction, where a halogen atom migrates from one position to another under basic conditions. researchgate.net In the case of 4,5-dibromo-2,4'-bithiazole, a long-range halogen dance has been observed where the bromo group at the C-5 position migrates to the C-2' position of the adjacent thiazole ring. researchgate.net

Below is a table summarizing representative examples of arylation reactions at the C-4 and C-5 positions of brominated 2-phenylthiazole (B155284) derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2,4,5-Tribromothiazole | 3-Tolylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene | 2-(3-Tolyl)-4,5-dibromothiazole | 90 (conversion) | |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, NaHCO₃, DME/water | 4-(4-Methoxyphenyl)-5-bromo-2-phenylthiazole | 51 | |

| 2,4-Dibromo-5-(4-methoxyphenyl)thiazole | 3-Tolylboronic acid | Pd(PPh₃)₄, NaHCO₃, DME/water | 2-(3-Tolyl)-4-bromo-5-(4-methoxyphenyl)thiazole | 62 |

Modification of the Phenyl Ring for Electronic and Steric Tuning

Modifying the phenyl ring at the C-2 position of this compound is a key strategy for fine-tuning the electronic and steric properties of the resulting molecules. These modifications can influence the compound's photophysical properties, biological activity, and performance in materials science applications.

A variety of synthetic methods can be employed to introduce different substituents onto the phenyl ring. For instance, starting with substituted benzaldehydes or acetophenones, one can synthesize 2-phenylthiazole precursors with desired functionalities on the phenyl ring. wjpmr.comsciforum.net These precursors can then be brominated to yield the corresponding 4,5-dibromo-2-(substituted-phenyl)thiazoles.

The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the electronic properties of the thiazole system. For example, the synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives with various substituents on the phenyl ring has been explored for their potential as anticancer agents. nih.gov Similarly, the modification of the phenyl ring in phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates with a pyridinyl moiety has led to the discovery of novel antimitotic agents. nih.gov

The following table presents examples of modifications on the phenyl ring of 2-phenylthiazole derivatives and the resulting compounds.

| Starting Material | Reagents/Conditions | Modification | Product | Reference |

| Substituted Acetophenones | Thiourea, Iodine | Introduction of substituted phenyl groups | 2-Amino-4-(substituted-phenyl)thiazoles | wjpmr.com |

| 2-p-Tolylthiazole-4-carboxylic acid | Various anilines, coupling agents | Amide bond formation | N-Aryl-2-p-tolylthiazole-4-carboxamides | nih.gov |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | Pyridinyl moieties | Replacement of phenyl ring B | Pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates | nih.gov |

Heterocyclic Ring Annulation Strategies Utilizing this compound as a Precursor

The reactive bromine atoms of this compound make it an excellent precursor for the construction of fused heterocyclic systems through ring annulation reactions. These reactions lead to the formation of polycyclic aromatic compounds with extended π-conjugation, which are of great interest in materials science and medicinal chemistry.

One prominent example is the synthesis of thiazolo[4,5-d]pyridazine (B3050600) derivatives. These compounds can be prepared by reacting a suitably functionalized thiazole, derived from a dibromothiazole precursor, with hydrazine (B178648). nih.gov For instance, methyl 5-benzoyl-2-aminosubstituted-thiazol-4-carboxylates can be cyclized with hydrazine to yield 7-phenyl-2-substituted-thiazolo[4,5-d]pyridazin-4(5H)-ones. nih.gov Similarly, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov

Another approach involves the copper-catalyzed annulation of 2-formylazoles with o-aminoiodoarenes to produce fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines. nih.gov Although this specific example does not start with this compound, the principle of using a functionalized azole for ring annulation is transferable. The dibromo functionality on the thiazole ring provides handles for further functionalization before or after the annulation step.

The table below highlights some heterocyclic ring systems synthesized from thiazole precursors.

| Thiazole Precursor | Reaction Partner | Resulting Heterocycle | Reference |

| Methyl 5-benzoyl-2-(1-pyrrolidinyl)thiazole-4-carboxylate | Hydrazine hydrate | 7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one | nih.gov |

| 4-Amino-5-cyano-2-substituted thiazoles | Formamide | 7-Amino-2-substituted-thiazolo[4,5-d]pyrimidines | nih.gov |

| 2-Formylpyrroles | o-Aminoiodoarenes | Pyrrolo[1,2-a]quinoxalines | nih.gov |

Oligomerization and Polymerization of this compound Based Monomers

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of oligomers and polymers. The resulting materials, often possessing conjugated backbones, are investigated for their potential applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Polymerization of dihaloaromatic compounds can be achieved through various cross-coupling reactions, including nickel-catalyzed Yamamoto coupling or palladium-catalyzed Suzuki and Stille polycondensations. For example, the polymerization of 5,6-dibromo-1,10-phenanthroline (B1631560) using a nickel catalyst has been shown to produce helical polymers. rsc.org A similar approach could be envisioned for the polymerization of this compound.

Microwave-assisted polymerization has emerged as a powerful technique to accelerate the synthesis of semiconducting polymers via Suzuki and Stille coupling reactions, often leading to high molecular weight polymers in significantly reduced reaction times. uni-wuppertal.de The polymerization of monomers containing thiazole units has been studied, and the resulting polythiazoles are known for their thermal stability and conducting properties. researchgate.net

The synthesis of donor-acceptor copolymers incorporating thiazole-based units is a common strategy to tune the electronic and optical properties of the resulting materials. mdpi.com For instance, copolymers have been synthesized using direct arylation polycondensation of bithiazole derivatives with other aromatic units. nih.gov

The table below provides an overview of polymerization methods and resulting polymers based on related dihaloaromatic monomers.

| Monomer | Polymerization Method | Resulting Polymer | Potential Application | Reference |

| 5,6-Dibromo-1,10-phenanthroline | Ni-catalyzed polymerization | Poly(1,10-phenanthroline-5,6-diyl) | Helical polymers | rsc.org |

| Dihaloaromatic monomers | Microwave-assisted Suzuki/Stille coupling | Semiconducting polymers | Organic electronics | uni-wuppertal.de |

| 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole and EDOT derivatives | Direct arylation polycondensation | Bithiazole-based donor-acceptor copolymers | Organic electronics | nih.gov |

Comprehensive Spectroscopic Characterization and Structural Analysis of 4,5 Dibromo 2 Phenylthiazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions within the molecule. sdsu.eduyoutube.com For 4,5-dibromo-2-phenylthiazole, COSY spectra would show correlations between adjacent protons on the phenyl ring, helping to confirm their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comcolumbia.edu By analyzing the cross-peaks in an HSQC or HMQC spectrum, each proton signal can be directly linked to its attached carbon atom, which is crucial for assigning the complex aromatic signals. columbia.edu

Table 1: Exemplary 2D NMR Correlations for a Phenyl-Substituted Heterocycle

| Technique | Correlation Type | Example Information Gained |

| COSY | ¹H-¹H (2-3 bonds) | Shows which protons are adjacent to each other on the phenyl ring. |

| HSQC/HMQC | ¹H-¹³C (1 bond) | Directly links each proton on the phenyl ring to its corresponding carbon atom. |

| HMBC | ¹H-¹³C (2-3 bonds) | Confirms the connection between the phenyl ring and the thiazole (B1198619) ring by showing correlations between phenyl protons and thiazole carbons. |

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of molecules in their crystalline forms. ncl.res.in This is particularly important for studying phenomena like polymorphism (the ability of a compound to exist in multiple crystalline forms) and tautomerism (the existence of readily interconvertible isomers). ncl.res.inacs.org

For thiazole derivatives, ssNMR can distinguish between different polymorphs by revealing differences in the chemical shifts and line widths of the carbon and nitrogen atoms in the crystal lattice. researchgate.net Furthermore, tautomeric forms, such as the potential amine-imine tautomerism in amino-substituted thiazoles, can be definitively identified by analyzing the specific NMR signals of the atoms involved in the tautomeric equilibrium. science.govresearchgate.net The presence of multiple, distinct signals for a single carbon or nitrogen in an ssNMR spectrum can indicate the presence of different tautomers or non-equivalent molecules within the crystal's asymmetric unit. ncl.res.in

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Table 2: Typical Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phenyl C-H | Stretching | 3100 - 3000 |

| Thiazole/Phenyl C=C, C=N | Stretching | 1600 - 1450 |

| C-Br | Stretching | 600 - 500 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. sorbonne-universite.fr Unlike low-resolution mass spectrometry, which provides the nominal molecular weight, HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). rsc.org This precision allows for the unambiguous determination of the elemental composition of the molecule.

For this compound, the HRMS spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This results in a distinctive M, M+2, and M+4 peak pattern, which is a clear indicator of a dibrominated compound. The exact mass measurement of the molecular ion peak would confirm the molecular formula C₉H₅Br₂NS. nii.ac.jpnih.gov

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation

Beyond the structure of a single molecule, single crystal X-ray diffraction also reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions and crystal packing. nih.govnih.gov These interactions, which can include hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the physical properties of the solid material.

Table 3: Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 95.67 |

| Volume (ų) | 1258.9 |

| Z | 4 |

Computational and Theoretical Investigations on 4,5 Dibromo 2 Phenylthiazole Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone for the computational study of thiazole (B1198619) derivatives due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to predict molecular geometries, electronic properties, and reactivity, providing a theoretical framework to understand the behavior of compounds like 4,5-dibromo-2-phenylthiazole. nih.govrdd.edu.iq Studies on related 2-phenylthiazole (B155284) and benzothiazole (B30560) systems have demonstrated that DFT methods, particularly with hybrid functionals like B3LYP, are highly effective for these molecular systems. nih.govdntb.gov.ua

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states, which is crucial for understanding reaction mechanisms and optimizing synthetic procedures. For halogenated thiazoles, DFT can model the energy barriers for key reaction steps such as bromination or cyclization, thereby reducing the need for extensive trial-and-error experimentation.

A significant application of these theoretical methods is in studying rearrangement reactions. For instance, a "halogen dance" reaction, where a bromine atom migrates from one position to another, was observed in the closely related 4,5-dibromo-2,4'-bithiazole compound upon treatment with a base. researchgate.net Computational modeling of such a pathway for this compound could elucidate the mechanism, calculate activation energies, and predict the feasibility of similar intramolecular rearrangements. Furthermore, DFT can be used to investigate the mechanisms of coupling reactions where the bromine atoms on the thiazole ring are substituted, a common strategy for functionalizing this scaffold. acs.org

A key application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. For various thiazole derivatives, researchers have successfully correlated DFT-calculated NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR) with experimental spectra. biomedpharmajournal.orgmdpi.com

Studies on structurally similar compounds, such as 2-(4-methoxyphenyl)benzo[d]thiazole, have shown that the B3LYP functional with the 6–311G(d,p) basis set provides theoretical vibrational spectra that are in excellent agreement with experimental FT-IR data. nih.gov Similarly, for Schiff bases derived from 2-amino-4-phenylthiazole (B127512), DFT calculations have been used to confirm the structure by matching theoretical vibrational and NMR data with experimental findings. biomedpharmajournal.org This predictive power is invaluable for confirming the identity of this compound and its derivatives.

Below is a representative table illustrating the kind of correlation often observed between experimental and DFT-calculated spectroscopic data for a substituted 2-phenylthiazole derivative, based on findings for related structures.

| Spectroscopic Data | Experimental Value | DFT-Calculated Value | Assignment |

|---|---|---|---|

| FT-IR (cm⁻¹) | ~1614 | ~1625 | C=N stretching |

| FT-IR (cm⁻¹) | ~3026 | ~3030 | Aromatic C-H stretching |

| ¹H-NMR (ppm) | 7.50–8.24 | Calculated shifts for aromatic protons | Aromatic Protons |

| ¹³C-NMR (ppm) | 122–165 | Calculated shifts for aromatic/thiazole carbons | Aromatic/Thiazole Carbons |

Elucidation of Reaction Pathways and Transition States

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. For the 2-phenylthiazole scaffold, MD simulations have been employed to understand how these molecules behave in biological systems.

For example, MD simulations of 2-amino-4-phenylthiazole derivatives were used to assess their conformational stability within the hydrophobic pocket of the HIV-1 nucleocapsid protein. acs.org In another study, MD simulations confirmed that a 2-phenylthiazole-1,3,5-triazine derivative forms stable interactions with the enzyme acetylcholinesterase. dntb.gov.ua Similarly, simulations revealed that a phenylthiazole acid derivative could bind in a stable manner to the active site of the peroxisome proliferator-activated receptor gamma (PPARγ) complex. nih.gov These studies showcase the utility of MD in analyzing the dynamic behavior and conformational preferences of the 2-phenylthiazole core, which is directly applicable to understanding how this compound might interact with biological targets or self-assemble in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling for Thiazole Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physical properties or biological activities. researchgate.net Numerous studies have successfully applied these models to various classes of thiazole derivatives. researchgate.netlaccei.org

These models use molecular descriptors—numerical values that describe the chemical and physical properties of a molecule—to build predictive equations. For thiazole derivatives, key descriptors have been identified that influence properties like antimicrobial activity or chromatographic behavior. researchgate.netresearchgate.net

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule, such as topological indices and counts of specific atoms or functional groups. Studies have shown that descriptors related to hydrophilicity and hydrogen counts are important for predicting the antimicrobial activity of aryl thiazoles. researchgate.net

3D-QSAR: These models use descriptors derived from the 3D structure, such as electrostatic and steric fields. For thiazole derivatives, 3D-QSAR studies have highlighted that electrostatic effects can dominantly determine binding affinities to biological targets. researchgate.net Other important descriptors include molecular refractivity (MR) and the energy of the lowest unoccupied molecular orbital (E-LUMO).

The findings from these models are valuable for designing new thiazole derivatives, including those based on the this compound scaffold, with optimized properties.

| QSAR/QSPR Study Type | Thiazole Derivative Class | Predicted Property | Key Findings/Important Descriptors | Reference |

|---|---|---|---|---|

| 2D & 3D QSAR | Aryl Thiazoles | Antimicrobial Activity | Hydrogen count, hydrophilicity, and electrostatic effects were identified as dominant contributors. | researchgate.net |

| 2D-QSAR | Thiazole Derivatives | 5-Lipoxygenase Inhibition | The model successfully correlated molecular descriptors with anti-inflammatory activity. | laccei.org |

| 2D-QSAR | Thiazole Derivatives | PIN1 Inhibition | Descriptors like molar refractivity (MR), LogP, and LUMO energy were crucial for the predictive model. | |

| QSPR | Thiazole Derivatives | Chromatographic Retention | The model used mass fragments, Cluj indices, and HOMO energy as predictor variables. | researchgate.net |

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the solid-state structure (crystal packing) and molecular recognition behavior of compounds. For this compound, the bromine atoms, the phenyl ring, and the thiazole ring all provide sites for various NCIs.

Computational methods are essential for characterizing these weak forces:

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts in crystal structures. For 2-phenylthiazole derivatives, it has been used to identify and analyze interactions such as C–H···O hydrogen bonds. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plots: These methods analyze the electron density and its derivatives to identify and characterize weak interactions. Studies on thiazoles and related heterocycles have used these tools to confirm the presence of moderately strong, closed-shell hydrogen bonds. chemrxiv.orgresearchgate.net

Symmetry-Adapted Perturbation Theory (SAPT): SAPT calculations can decompose the total interaction energy into physically meaningful components like electrostatics, induction, dispersion, and exchange-repulsion. For thiazole interacting with other molecules, SAPT has shown that electrostatic interactions are often the major stabilizing force, complemented by induction and dispersion. chemrxiv.org

In thiazole systems, the nitrogen atom is often the primary hydrogen bond acceptor site. chemrxiv.org The presence of bromine atoms in this compound introduces the possibility of halogen bonding (e.g., Br···N or Br···O interactions) and other specific contacts like Br···Br interactions, which have been shown to stabilize crystal packing in related structures. researchgate.net The interplay of these forces, including hydrogen bonds and π-stacking from the phenyl ring, dictates the supramolecular architecture of these compounds. researchgate.net

Applications of 4,5 Dibromo 2 Phenylthiazole in Advanced Materials Science and Synthetic Methodologies

Precursors for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

4,5-Dibromo-2-phenylthiazole serves as a key intermediate in the synthesis of organic molecules with tailored photophysical properties for optoelectronic applications. The reactive C-Br bonds are ideal sites for introducing various aryl groups through cross-coupling reactions, enabling the construction of extended π-conjugated systems that are essential for light-emitting and photo-responsive materials.

Detailed Research Findings:

A significant application is in the creation of photochromic compounds. For instance, this compound is a starting material for the synthesis of terarylene derivatives like 4,5-Bis(2,4-dimethyl-5-phenylthiophen-3-yl)-2-phenylthiazole (TA0). acs.org This is achieved through a palladium-catalyzed coupling reaction with a thiophene-based boronate ester. acs.org Terarylenes are a class of photochromic molecules that can be switched between two states with different absorption properties by light irradiation, making them suitable for molecular switches and memory devices. acs.org The open form of TA0 exhibits absorption in the UV range, and upon photocyclization, it forms a closed form with distinct absorption bands in the visible spectrum. acs.org

The compound is also listed as a material for OLEDs, indicating its role as a building block for more complex molecules used as emitters or hosts in the emissive layer of these devices. bldpharm.com While direct use in its simple form is uncommon, its derivatives are integral. For example, related 4-phenylthiazole (B157171) structures have been incorporated as ancillary ligands in cyclometalated platinum(II) complexes, which are highly efficient phosphorescent emitters for solution-processable OLEDs. nih.gov The functionalization of the this compound core allows for the fine-tuning of the electronic properties and emission colors of the final materials. nih.gov

| Precursor | Synthesized Compound | Application | Key Findings |

| This compound | 4,5-Bis(2,4-dimethyl-5-phenylthiophen-3-yl)-2-phenylthiazole (TA0) | Photochromic Materials | Used as a starting material in a palladium-catalyzed reaction to create a terarylene derivative with photo-switchable properties. acs.org |

| This compound | Various π-conjugated systems | Organic Light-Emitting Diodes (OLEDs) | Serves as a building block for creating larger, functional organic molecules for use in OLEDs. bldpharm.com |

| 4-Phenylthiazole-2-thiolate (related structure) | Cyclometalated Platinum(II) Complexes | Solution-Processable OLEDs | Used as a ligand to create highly soluble and luminescent metal complexes for yellow-emitting OLEDs. nih.gov |

Building Blocks for Supramolecular Assemblies and Architectures

The rigid structure and the capacity for directed functionalization make this compound a valuable component in supramolecular chemistry. Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. The ability to introduce specific functional groups onto the thiazole (B1198619) core allows for the programming of molecular recognition and self-assembly processes.

Detailed Research Findings:

Functionalized heterocyclic compounds derived from precursors like this compound are of foremost importance as building blocks for supramolecular chemistry and materials science. researchgate.net The synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles, for example, leads to T-shaped molecules that pack via intermolecular C-H···S and C-H···π interactions, forming sheets and other organized structures. nih.gov While this example doesn't start from the dibromo- derivative, it illustrates the role of the thiazole moiety in directing supramolecular assembly. Research on thiazolothiazole-based viologens has shown their ability to form D–A (donor-acceptor) systems with benzenecarboxylic acids, leading to photochromic supramolecular assemblies. rsc.org The electron-deficient nature of the thiazole-containing unit is key to these properties. rsc.org The strategic placement of substituents on the this compound scaffold can be used to create specific hydrogen bonding patterns or π-π stacking interactions, guiding the formation of desired supramolecular architectures.

Ligands in Organometallic Chemistry and Catalysis

While this compound is frequently used as a substrate in palladium-catalyzed cross-coupling reactions, its derivatives also serve as ligands in organometallic chemistry. tcichemicals.comtcichemicals.com A ligand is a molecule that binds to a central metal atom to form a coordination complex. libretexts.org The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions.

Detailed Research Findings:

The phenylthiazole scaffold is present in ligands designed for specific biological targets, demonstrating its effective coordinating capabilities. diva-portal.org In the realm of catalysis, derivatives of 4-phenylthiazole have been successfully used as ligands for metal complexes. For instance, 4-phenylthiazole-2-thiolate has been employed as an ancillary ligand for cyclometalated platinum(II) complexes. nih.gov These complexes are not only interesting for their photophysical properties in OLEDs but also represent a class of organometallic compounds where the thiazole-containing ligand modulates the properties of the metal center. nih.gov The substitution of a chloride ligand with the 4-phenylthiazole-2-thiolate ligand was found to have a significant positive effect on the luminescence quantum yield of the resulting platinum complexes. nih.gov This highlights the potential of thiazole-based ligands to influence the catalytic or photophysical behavior of a metal complex.

The fundamental reactions in organometallic catalysis, such as oxidative addition and reductive elimination, are central to the coupling reactions where this compound is a substrate. univ-rennes.fr However, its role can be shifted from substrate to ligand by modifying its structure to enhance its coordination properties, for example, by introducing chelating groups.

Intermediate in the Synthesis of Complex Heterocyclic Architectures and Designed Molecules

One of the most significant roles of this compound is as a versatile intermediate for the synthesis of more complex, poly-substituted heterocyclic molecules. evitachem.com The differential reactivity of the two bromine atoms can be exploited to introduce different substituents in a stepwise manner, leading to a high degree of molecular diversity from a single starting material.

Detailed Research Findings:

A prime example is the sequential triple cross-coupling synthesis of 2,4,5-trisarylthiazoles. tcichemicals.comtcichemicals.com This strategy uses a common starting material, tribromothiazole, which is first arylated at the C2 position to yield this compound (in 50% yield using phenylboronic acid). tcichemicals.comtcichemicals.com Subsequently, the bromine atoms at the C4 and C5 positions can be substituted in a stepwise fashion with different aryl groups via Suzuki coupling reactions. tcichemicals.comtcichemicals.com This method provides a powerful tool for creating libraries of triarylated thiazoles, which are important scaffolds in medicinal chemistry. tcichemicals.com

| Step | Reaction | Intermediate/Product | Yield | Reference |

| 1 | Suzuki Coupling of Tribromothiazole with Phenylboronic Acid | This compound | 50% | tcichemicals.comtcichemicals.com |

| 2 | Suzuki Coupling with 4-Methoxyphenylboronic Acid | 4-Bromo-5-(4-methoxyphenyl)-2-phenylthiazole | 51% | tcichemicals.comtcichemicals.com |

| 3 | Suzuki Coupling with 3-Tolylboronic Acid | 2-Phenyl-5-(4-methoxyphenyl)-4-(3-tolyl)thiazole | 62% | tcichemicals.comtcichemicals.com |

Furthermore, this compound is a precursor for synthesizing other complex heterocyclic systems. It can undergo a halogen dance reaction, where a bromine atom migrates from one position to another upon treatment with a strong base, leading to novel substitution patterns. researchgate.net It is also used to synthesize 2-hydrazonyl-4-phenylthiazoles through reactions with substituted pyrazolecarbaldehydes, yielding products with potential biological activities. d-nb.info The ability to use this compound as a scaffold allows for the construction of a wide array of designed molecules for applications in materials science, agrochemicals, and pharmaceuticals. ontosight.ai

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4,5-Dibromo-2-phenylthiazole?

The synthesis of this compound typically involves cyclization and halogenation steps. Key methodologies include:

- Reflux conditions : Prolonged reflux (18–48 hours) in solvents like DMSO or ethanol under acidic catalysis (e.g., glacial acetic acid) to promote cyclization .

- Halogenation : Bromination of the thiazole core using bromine sources (e.g., NBS or elemental bromine) in chlorinated solvents (e.g., CHCl₃) at controlled temperatures .

- Purification : Recrystallization using water-ethanol mixtures to achieve >99% purity, as validated by melting point consistency and spectral data .

Q. What characterization techniques are critical for confirming the structure of this compound?

- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic/thiazole rings using SHELX programs (e.g., SHELXL for refinement) .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns and bromine integration (e.g., downfield shifts for aromatic protons adjacent to bromine) .

- IR : Validate functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .

- Mass spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns (e.g., M+2 peaks for bromine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., crystallographic vs. computational predictions)?

Discrepancies between experimental and computational models often arise from:

- Crystal packing effects : Intermolecular interactions (e.g., π-π stacking, C–H⋯S hydrogen bonding) can distort bond angles compared to gas-phase computational models. For example, thiazole-benzene dihedral angles may vary by ±5° across studies due to packing .

- Refinement protocols : Use iterative refinement in SHELXL with high-resolution data (≤1.0 Å) to minimize residual electron density artifacts .

- DFT benchmarking : Compare experimental data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) to identify systematic deviations .

Q. What methodologies are recommended for evaluating the pharmacological activity of this compound derivatives?

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Fluorometric assays (e.g., kinase or protease inhibition) using ATP/NADH-coupled detection .

- Docking studies : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., bacterial DNA gyrase or viral proteases) .

- ADME profiling : Use predictive tools (e.g., SwissADME) to assess solubility, permeability, and metabolic stability .

Q. How can computational tools guide reaction optimization for novel this compound derivatives?

- Retrosynthetic planning : Platforms like Pistachio or Reaxys identify feasible precursors and reaction pathways (e.g., Suzuki coupling for aryl substitutions) .

- Reaction condition prediction : Machine learning models (e.g., Bayesian optimization) suggest optimal catalysts, solvents, and temperatures to maximize yield .

- Transition state analysis : DFT calculations (e.g., Gaussian 09) model energy barriers for bromination or cyclization steps, reducing trial-and-error experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.